molecular formula C10H10N2O B1296304 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 25877-53-6

2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No. B1296304
CAS RN: 25877-53-6
M. Wt: 174.2 g/mol
InChI Key: FIYBFWOENIDUSK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any known uses or applications. It may also include information about its discovery or synthesis.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. It may also discuss any challenges or innovations associated with the synthesis.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions. It may also include mechanistic studies to understand how these reactions occur.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studies of its spectroscopic properties.


Scientific Research Applications

1. Potential in Angiotensin Receptor Antagonists

2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole derivatives have been studied for their potential as spacers in the synthesis of non-peptide angiotensin receptor antagonists. This application is significant in the development of treatments for hypertension and heart failure. The oxadiazole derivatives exhibit specific structural characteristics, such as π–π interactions and C–H⋯O interactions, which are crucial for their function in this context (Meyer et al., 2003).

2. Corrosion Inhibition

Oxadiazole derivatives, including those similar to 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole, have been investigated for their inhibitive properties in corrosion control. Studies have shown these compounds to be effective in inhibiting both cathodic and anodic reactions in metals, suggesting their utility in industries where metal corrosion is a concern, such as in cooling water systems (Rochdi et al., 2014).

3. Delayed Luminescence in Organic Light-Emitting Diodes (OLEDs)

Compounds related to 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole have been found to exhibit delayed luminescence, making them useful in the field of organic light-emitting diodes (OLEDs). These compounds, when used as emitters in OLEDs, have shown to yield high external quantum efficiency values, indicating their potential in enhancing the performance and efficiency of OLEDs (Cooper et al., 2022).

4. Antibacterial Activity

Certain derivatives of 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole have been synthesized and tested for their antimicrobial activity against a range of bacteria, mold, and yeast. These studies highlight the potential of these compounds in developing new antibacterial agents (Tien et al., 2016).

Safety And Hazards

This would involve studying the compound’s toxicity, environmental impact, and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or mechanistic studies.


properties

IUPAC Name

2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-3-5-9(6-4-7)10-12-11-8(2)13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYBFWOENIDUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948760
Record name 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole

CAS RN

25877-53-6
Record name NSC137997
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MM Avval, V Srinivasa Murthy… - Research …, 2014 - Research Journal of Pharmaceutical …
Number of citations: 7

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